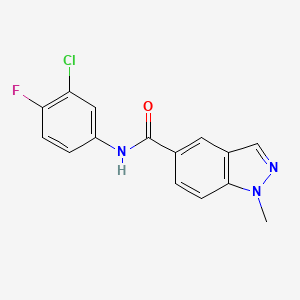

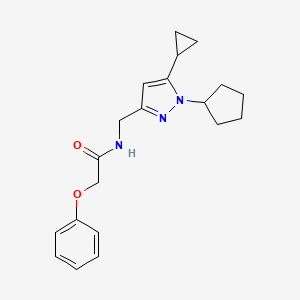

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11ClFN3O and its molecular weight is 303.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide, also known as CHEMBL4061639, primarily targets the enzyme Monoamine Oxidase B (MAOB) in the human body . MAOB is a crucial enzyme involved in the metabolism of monoamine neurotransmitters, such as dopamine and serotonin, which play significant roles in various physiological functions including mood regulation, cognition, and motor control .

Mode of Action

CHEMBL4061639 interacts with its primary target, MAOB, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4061639 is the monoamine neurotransmitter metabolic pathway . By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain . The downstream effects of this include potential improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.

Result of Action

The molecular and cellular effects of CHEMBL4061639’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters . This can potentially lead to improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL4061639. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of CHEMBL4061639 Additionally, individual physiological factors, such as genetic variations, health status, and the presence of other medications, can also influence the compound’s efficacy and potential side effects

Biochemical Analysis

Biochemical Properties

CHEMBL4061639 interacts with the enzyme MAO-B, exhibiting an IC50 value of 0.662nM . This interaction is established via the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety . These interactions contribute to the inhibitory activity of CHEMBL4061639 against MAO-B .

Cellular Effects

The effects of CHEMBL4061639 on cells are primarily related to its inhibitory action on MAO-B. By inhibiting this enzyme, CHEMBL4061639 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CHEMBL4061639 involves its binding interactions with MAO-B. The compound’s inhibitory activity is due to these interactions, which involve the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety . These interactions can lead to changes in gene expression and enzyme inhibition or activation .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-13(17)12(16)7-11/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZVIYGCASWHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2707667.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)

![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)